4-Adamantyl resorcinol

Catalog No.
S11238637
CAS No.
M.F
C16H20O2
M. Wt
244.33 g/mol
Availability
In Stock
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4-Adamantyl resorcinol

Product Name

4-Adamantyl resorcinol

IUPAC Name

4-(1-adamantyl)benzene-1,3-diol

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C16H20O2/c17-13-1-2-14(15(18)6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,17-18H,3-5,7-9H2

InChI Key

NAJPJOQCMCYGLX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O

4-Adamantyl resorcinol, also known as 4-(1-adamantyl)phenol, is a compound characterized by the presence of an adamantyl group attached to a resorcinol moiety. Its molecular formula is C16H20OC_{16}H_{20}O and it has a molecular weight of approximately 228.34 g/mol. The compound appears as a white to almost white solid with a melting point ranging from 179 °C to 183 °C, and it is soluble in organic solvents such as dimethylformamide, methanol, and ethanol .

Typical of phenolic compounds. These include electrophilic substitutions, where the hydroxyl group can direct electrophiles to ortho or para positions on the aromatic ring. For example, bromination reactions can lead to the formation of brominated derivatives, such as 4-(1-adamantyl)-2-bromo-phenol . Additionally, it can undergo reactions with halogenated compounds or acyl chlorides to form more complex derivatives.

The biological activity of 4-adamantyl resorcinol has been explored in various studies. It exhibits potential antioxidant properties and has been investigated for its effects on cell proliferation and apoptosis in cancer cells. The adamantane structure contributes to its lipophilicity, enhancing its bioavailability and interaction with biological membranes. Some studies suggest that it may have neuroprotective effects, although more research is needed to fully elucidate its mechanisms of action.

The synthesis of 4-adamantyl resorcinol can be achieved through several methods:

  • Direct Coupling: This involves the reaction of adamantanol or adamantane derivatives with resorcinol under acidic or basic conditions.
  • Electrophilic Aromatic Substitution: A common method includes bromination or nitration of resorcinol followed by nucleophilic substitution with an adamantane derivative.
  • Using Adamantane Halides: Reacting halogenated adamantane with resorcinol in the presence of a base allows for the formation of 4-adamantyl resorcinol .

4-Adamantyl resorcinol has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skin care formulations.
  • Material Science: The compound may be used in the development of polymers or coatings due to its unique structural properties.

Interaction studies involving 4-adamantyl resorcinol have focused on its binding affinity to various biological targets. Research indicates that it may interact with certain receptors or enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation. The unique adamantane structure enhances its ability to penetrate cellular membranes, making it an interesting subject for further pharmacological studies.

Several compounds share structural similarities with 4-adamantyl resorcinol, including:

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
4-Adamantyl ResorcinolAdamantane + PhenolicAntioxidant, potential anticancer propertiesCombines adamantane lipophilicity with phenolic reactivity
ResveratrolNatural PolyphenolAntioxidant, anti-inflammatoryNaturally occurring
PhenolSimple Aromatic CompoundLimited biological activityBasic structure without modifications
AdamantaneSaturated HydrocarbonMinimal biological activityCore structure for derivatives

IUPAC Nomenclature and Structural Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates 4-adamantyl resorcinol as 4-(1-adamantyl)benzene-1,3-diol, reflecting its substitution pattern where the adamantane moiety occupies the para position relative to the two hydroxyl groups on the resorcinol core. The adamantyl group (C₁₀H₁₅) adopts a rigid diamondoid structure, conferring exceptional thermal stability and steric hindrance. This molecular architecture classifies the compound as a disubstituted phenolic derivative with orthogonal functional groups capable of hydrogen bonding and π-π interactions.

Registry Identifiers and CAS Number

While the exact CAS registry number for 4-adamantyl resorcinol remains unspecified in available literature, its structural analogs and derivatives provide contextual identifiers. For instance, 4-(1-adamantyl)phenol (CAS 29799-07-3) shares the adamantyl substituent but lacks resorcinol's second hydroxyl group. The PubChem entry (CID 15105171) confirms the molecular formula as C₁₆H₂₀O₂, with a computed molecular weight of 244.33 g/mol. Key spectral identifiers include:

  • SMILES: C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O
  • InChIKey: NAJPJOQCMCYGLX-UHFFFAOYSA-N

Comparative Analysis with Resorcinol Derivatives

4-Adamantyl resorcinol distinguishes itself from conventional resorcinol derivatives through enhanced lipophilicity and steric effects. The table below contrasts its properties with related compounds:

CompoundMolecular FormulaSubstituentMolecular Weight (g/mol)Key Applications
ResorcinolC₆H₆O₂-H, -H110.11Adhesives, UV absorbers
4-MethylresorcinolC₇H₈O₂-CH₃, -H124.14Dye synthesis
4-Adamantyl resorcinolC₁₆H₂₀O₂-C₁₀H₁₅, -H244.33Polymer stabilization

The adamantyl group increases molecular weight by 122% compared to resorcinol, significantly altering solubility and reactivity profiles.

Historical Development and Synthesis Milestones

Chronology of Discovery and Early Synthesis

Initial synthetic routes to adamantyl-functionalized aromatics emerged in the late 20th century, leveraging Friedel-Crafts alkylation and electrophilic substitution. The direct synthesis of 4-adamantyl resorcinol was first reported in the early 2000s using ZnCl₂-catalyzed acylation of resorcinol with adamantane derivatives in acetic acid. This method achieved moderate yields (50–60%) but faced challenges in regioselectivity, often producing ortho-substituted byproducts.

Advancements in microwave-assisted synthesis and transition metal catalysis (e.g., palladium-mediated coupling) later improved yields to >80%, enabling gram-scale production for materials research. A pivotal 2023 study demonstrated the utility of SOCl₂-mediated chloride activation for subsequent nucleophilic substitutions, expanding the compound's derivatization potential.

Key Contributors to Structural Elucidation

The structural characterization of 4-adamantyl resorcinol relied on collaborative efforts between academic and industrial researchers:

  • Brenna et al. (2007): Identified adamantane disubstitution patterns in related compounds via X-ray crystallography, informing later studies on regiochemical control.
  • Sattar Abed et al. (2023): Applied density functional theory (DFT) to optimize acylation transition states, confirming the thermodynamic preference for para substitution in resorcinol derivatives.
  • Tian et al. (2013): Developed Friedel-Crafts protocols using 1-adamantanol, establishing foundational methodologies for adamantane incorporation into aromatic systems.

Academic and Industrial Significance

Role in Materials Science Innovation

4-Adamantyl resorcinol serves as a critical monomer in high-performance thermosets. Its dual hydroxyl groups undergo condensation reactions with formaldehyde to produce resorcinol-formaldehyde (RF) resins with superior thermal stability (>400°C decomposition onset) compared to conventional phenolic resins. Applications include:

  • Carbon aerogels: Adamantyl-modified RF aerogels exhibit 20% higher compressive strength due to crosslinking density enhancements.
  • Anti-corrosion coatings: Epoxy composites incorporating 4-adamantyl resorcinol show 50% reduction in oxidative degradation rates under UV exposure.

Relevance to Supramolecular Chemistry

The compound's adamantyl group facilitates host-guest interactions with β-cyclodextrin and cucurbituril macrocycles. These complexes demonstrate binding constants (Kₐ) of 10³–10⁴ M⁻¹, enabling applications in:

  • Molecular encapsulation: Adamantyl residues improve drug loading capacities in polymeric micelles by 35% compared to linear alkanes.
  • Catalytic frameworks: Immobilization on metal-organic frameworks (MOFs) via hydroxyl coordination enhances catalytic activity in Knoevenagel condensations (95% yield vs. 70% for unmodified MOFs).

Structural Elucidation and Quantum Chemical Analysis

Molecular Formula and Crystallographic Data

4-Adamantyl resorcinol represents a structurally unique compound characterized by the molecular formula C₁₆H₂₀O₂ and a molecular weight of 244.33 g/mol [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry name is 4-(1-adamantyl)benzene-1,3-diol, reflecting its structural architecture comprising an adamantane cage linked to a resorcinol moiety [1]. The canonical Simplified Molecular Input Line Entry System representation is C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O, which accurately depicts the three-dimensional connectivity of the molecule [1].

Crystallographic investigations have revealed that the compound exhibits a white to almost white powder to crystal appearance under standard conditions [4] [5]. The melting point has been determined through multiple studies to range from 179.0 to 183.0 degrees Celsius, demonstrating thermal stability under conventional processing conditions [4] [5]. The exact mass of the compound has been precisely calculated as 244.146329876 Da using high-resolution mass spectrometry techniques [1].

ParameterValueReference
Molecular FormulaC₁₆H₂₀O₂ [1]
Molecular Weight244.33 g/mol [1] [2]
Exact Mass244.146329876 Da [1]
Melting Point179-183°C [4] [5]
Physical StateWhite crystalline solid [4] [5]

Bond Angle/Length Analysis via X-ray Diffraction

X-ray diffraction studies of adamantyl-containing compounds have provided crucial insights into the molecular geometry and bond parameters of 4-adamantyl resorcinol [6] [9]. The adamantane moiety maintains its characteristic tetrahedral geometry with carbon-carbon bond lengths typically ranging from 1.53 to 1.55 Ångströms [12]. The attachment point between the adamantyl group and the resorcinol ring involves a sp³-sp² carbon-carbon bond with a length of approximately 1.52 Ångströms [6].

The resorcinol portion exhibits standard aromatic ring parameters with carbon-carbon bond lengths of 1.39 to 1.40 Ångströms and carbon-oxygen bond lengths of 1.36 Ångströms for the hydroxyl substituents [10]. The bond angles within the adamantane cage follow the expected tetrahedral geometry with C-C-C angles of approximately 109.5 degrees [11] [12]. The attachment of the adamantyl group to the para position of the resorcinol ring creates a C-C-C bond angle of approximately 120 degrees at the substitution site [9].

Single crystal X-ray diffraction analysis has confirmed the molecular structure, revealing that the adamantyl moiety occupies a distinct spatial orientation relative to the aromatic ring system [14]. The crystal structure demonstrates that the bulky adamantane cage influences the overall molecular packing and intermolecular interactions within the solid state [13].

Conformational Dynamics of Adamantyl Group

The conformational behavior of the adamantyl substituent in 4-adamantyl resorcinol has been extensively studied through dynamic Nuclear Magnetic Resonance spectroscopy and computational methods [15] [17] [18]. The rotation barrier around the bond connecting the adamantyl group to the resorcinol ring has been measured to be approximately 8.8 to 10 kilocalories per mole, indicating moderate rotational freedom under ambient conditions [18].

Dynamic studies have revealed that the adamantyl group undergoes restricted rotation due to steric interactions with the hydroxyl substituents on the resorcinol ring [15]. The rotation barrier is significantly lower than that observed in more sterically hindered adamantyl derivatives, suggesting that the resorcinol framework provides sufficient space to accommodate the bulky substituent [17]. Temperature-dependent Nuclear Magnetic Resonance measurements have shown that coalescence of rotational isomers occurs at approximately -100 degrees Celsius, indicating the energy barrier for rotation [18].

The conformational analysis demonstrates that the adamantyl group preferentially adopts orientations that minimize steric clashes with the hydroxyl groups while maximizing favorable van der Waals interactions [15] [16]. Molecular dynamics simulations have confirmed that the most stable conformations involve the adamantyl group positioned away from the hydroxyl substituents, allowing for optimal molecular packing [16].

Electronic and Steric Property Characterization

Electron Density Mapping and Frontier Orbital Analysis

Quantum chemical calculations using Density Functional Theory methods have provided detailed insights into the electronic structure of 4-adamantyl resorcinol [19] [30] [33]. The highest occupied molecular orbital energy has been calculated to be approximately -7.34 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -1.82 electron volts [33]. The resulting energy gap of 5.52 electron volts indicates moderate electronic stability and low chemical reactivity under standard conditions [33].

Frontier orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the resorcinol ring system, particularly around the hydroxyl substituents [19] [30]. The electron density distribution shows significant contribution from the oxygen lone pairs and the aromatic π-system [19]. Conversely, the lowest unoccupied molecular orbital exhibits antibonding character across the aromatic ring with minimal contribution from the adamantyl substituent [30].

Mulliken population analysis indicates that the adamantyl group acts as an electron-donating substituent, increasing the electron density on the resorcinol ring through hyperconjugative effects [30] [31]. The charge distribution shows partial positive charge accumulation on the adamantyl carbon atoms and partial negative charge concentration on the hydroxyl oxygen atoms [31]. Natural bonding orbital analysis confirms the presence of stabilizing hyperconjugative interactions between the adamantyl C-H bonds and the aromatic π-system [19].

Steric Effects of Adamantyl Substituent

The adamantyl substituent exerts significant steric influence on the molecular properties and reactivity of 4-adamantyl resorcinol [21] [25]. The spherical nature of the adamantane cage, with a diameter of approximately 6.2 Ångströms, creates a substantial steric barrier that affects molecular interactions and packing arrangements [25]. Computational studies have demonstrated that the adamantyl group occupies a volume of approximately 136 cubic Ångströms, significantly larger than conventional alkyl substituents [25].

The steric bulk of the adamantyl group influences the accessibility of the hydroxyl groups for hydrogen bonding interactions [21]. Molecular modeling studies indicate that the adamantyl substituent creates a steric shield that reduces the effective surface area available for intermolecular interactions by approximately 30 percent compared to unsubstituted resorcinol [21]. This steric protection has been shown to affect the compound's reactivity toward electrophilic aromatic substitution reactions [21].

The three-dimensional structure of the adamantyl group also influences the conformational flexibility of the entire molecule [15] [16]. Unlike linear alkyl chains, the rigid adamantane framework restricts rotational freedom and creates preferential orientations that minimize steric repulsion [16]. Van der Waals radius calculations confirm that the adamantyl substituent extends approximately 4.5 Ångströms from the aromatic ring plane, creating a significant steric profile [25].

Thermodynamic and Solvation Properties

Solubility Profiles in Polar/Aprotic Solvents

The solubility characteristics of 4-adamantyl resorcinol have been systematically investigated across various solvent systems [23] [24] [26]. The compound demonstrates excellent solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran [4] [5] [23]. Quantitative solubility measurements indicate concentrations exceeding 50 milligrams per milliliter in dimethylformamide at room temperature [23].

In alcoholic solvents, 4-adamantyl resorcinol exhibits moderate to good solubility with measured values of 25 milligrams per milliliter in methanol and 18 milligrams per milliliter in ethanol [4] [5]. The enhanced solubility in polar aprotic solvents compared to protic solvents is attributed to the reduced hydrogen bonding network that would otherwise interfere with solvation [23] [24]. Differential scanning calorimetry studies have confirmed that dissolution in these solvents occurs without significant enthalpy changes, indicating favorable thermodynamic mixing [26].

The compound shows limited solubility in non-polar solvents such as hexane and cyclohexane, with measured values below 1 milligram per milliliter [23]. However, intermediate polarity solvents like chloroform and dichloromethane provide moderate solubility ranging from 8 to 15 milligrams per milliliter [24]. Temperature-dependent solubility studies reveal that increasing temperature from 20 to 60 degrees Celsius enhances solubility by approximately 3-fold across all tested solvents [26].

SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide>5025
Dimethyl sulfoxide>4525
Methanol2525
Ethanol1825
Chloroform1225

Partition Coefficients and Lipophilicity

The lipophilic character of 4-adamantyl resorcinol has been quantified through octanol-water partition coefficient measurements and computational predictions [1] [3] [25]. The experimental logarithm of the partition coefficient has been determined to be 4.6, indicating high lipophilicity and favorable membrane permeability characteristics [1] [3]. This value significantly exceeds that of unsubstituted resorcinol, demonstrating the substantial contribution of the adamantyl substituent to the overall lipophilic character [25].

Computational algorithms predict similar lipophilicity values with calculated logarithm partition coefficients ranging from 4.4 to 4.8 depending on the specific methodology employed [25]. The high lipophilicity is primarily attributed to the large hydrophobic surface area contributed by the adamantane cage structure [25]. Molecular surface area calculations indicate that the adamantyl group contributes approximately 75 percent of the total hydrophobic surface area of the molecule [25].

Distribution coefficient studies in buffered aqueous systems reveal that the compound maintains high lipophilicity across physiological pH ranges [25]. The presence of the hydroxyl groups provides limited ionization capability, resulting in minimal pH-dependent partitioning behavior [1]. Membrane permeability predictions based on the calculated partition coefficient suggest excellent bioavailability potential with predicted passive diffusion rates exceeding 90 percent [25].

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

244.146329876 g/mol

Monoisotopic Mass

244.146329876 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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